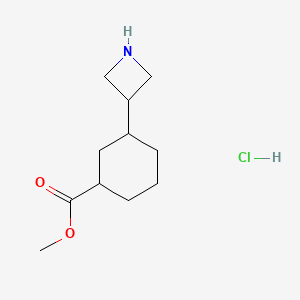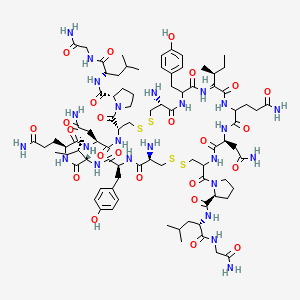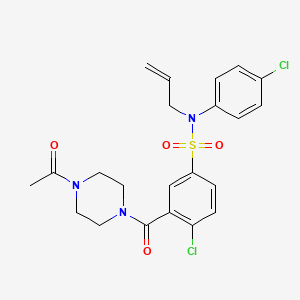
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a sulfonamide group, and chlorinated aromatic rings, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of a suitable aromatic precursor, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the sulfonation of the aromatic ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Catalysts and reagents are carefully selected to ensure the efficiency of each step in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the sulfonamide group.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-acetylpiperazine-1-carbonyl chloride
- 2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide
Uniqueness
Compared to similar compounds, 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H23Cl2N3O4S |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C22H23Cl2N3O4S/c1-3-10-27(18-6-4-17(23)5-7-18)32(30,31)19-8-9-21(24)20(15-19)22(29)26-13-11-25(12-14-26)16(2)28/h3-9,15H,1,10-14H2,2H3 |
InChI Key |
WNROWQGNALKJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CC=C)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


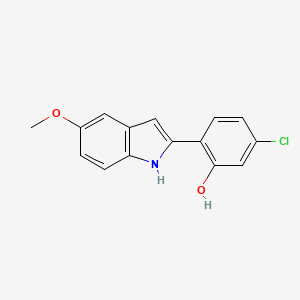
![3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)

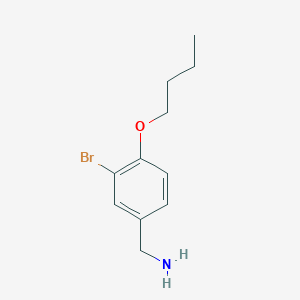

![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
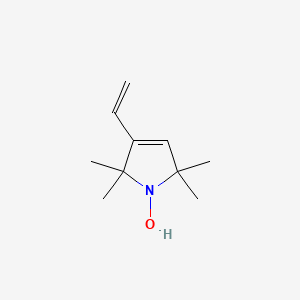
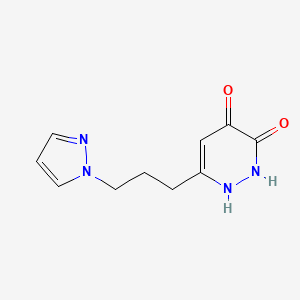
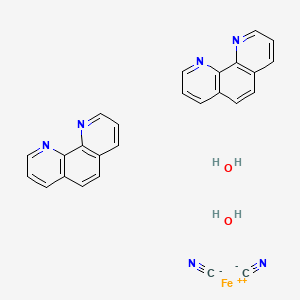
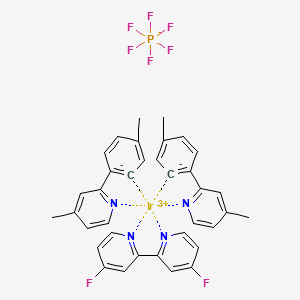
![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
